molecular formula C28H26N2O6S B11663747 (5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11663747
M. Wt: 518.6 g/mol
InChI Key: GLGWRMGDBYJIMP-KQWNVCNZSA-N
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Description

(5Z)-5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy, phenyl, and diazinane groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of methoxy, phenyl, and diazinane groups in (5Z)-5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE sets it apart from other similar compounds

Properties

Molecular Formula

C28H26N2O6S

Molecular Weight

518.6 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H26N2O6S/c1-18-4-11-22(12-5-18)37-15-14-36-24-13-6-19(17-25(24)35-3)16-23-26(31)29-28(33)30(27(23)32)20-7-9-21(34-2)10-8-20/h4-13,16-17H,14-15H2,1-3H3,(H,29,31,33)/b23-16-

InChI Key

GLGWRMGDBYJIMP-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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